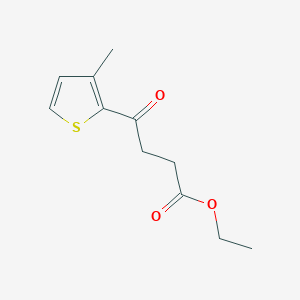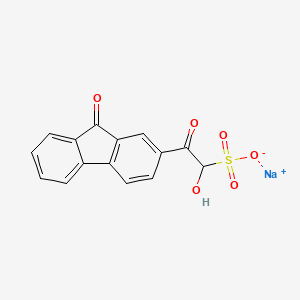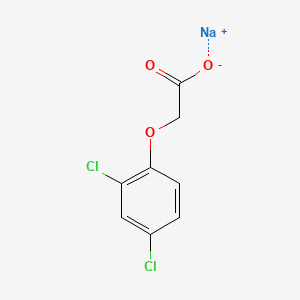
6-Fluor-4-iod-1H-Indazol
Übersicht
Beschreibung
6-Fluoro-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The presence of both fluorine and iodine atoms in the structure of 6-Fluoro-4-iodo-1H-indazole makes it a compound of interest for medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use 6-Fluoro-4-iodo-1H-indazole to study the structure-activity relationships of indazole derivatives and their interactions with biological targets.
Biochemische Analyse
Biochemical Properties
6-Fluoro-4-iodo-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 6-Fluoro-4-iodo-1H-indazole, have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, 6-Fluoro-4-iodo-1H-indazole can interact with proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of 6-Fluoro-4-iodo-1H-indazole on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PI3K, 6-Fluoro-4-iodo-1H-indazole can affect the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Moreover, 6-Fluoro-4-iodo-1H-indazole can influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-4-iodo-1H-indazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as PI3K and acetylcholinesterase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, 6-Fluoro-4-iodo-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-4-iodo-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-4-iodo-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to 6-Fluoro-4-iodo-1H-indazole can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 6-Fluoro-4-iodo-1H-indazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 6-Fluoro-4-iodo-1H-indazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s accumulation in tissues and its interactions with non-target biomolecules.
Metabolic Pathways
6-Fluoro-4-iodo-1H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination.
Transport and Distribution
The transport and distribution of 6-Fluoro-4-iodo-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, 6-Fluoro-4-iodo-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 6-Fluoro-4-iodo-1H-indazole is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects on cellular processes. The localization of 6-Fluoro-4-iodo-1H-indazole to these organelles is crucial for its activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-iodo-1H-indazole typically involves the cyclization of appropriately substituted benzylidenehydrazines. One common method includes the reaction of 2-fluoro-6-iodobenzaldehyde with hydrazine under acidic conditions to form the desired indazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 6-Fluoro-4-iodo-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper or palladium may be employed to improve the efficiency of the cyclization reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-4-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd/C) with appropriate ligands in the presence of bases like triethylamine (Et3N) or potassium phosphate (K3PO4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl or alkyne derivatives .
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target . The exact pathways involved can vary based on the biological system and the specific derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-1H-indazole
- 6-Iodo-1H-indazole
- 5-Bromo-1H-indazole
- 7-Chloro-1H-indazole
Comparison: 6-Fluoro-4-iodo-1H-indazole is unique due to the simultaneous presence of both fluorine and iodine atoms on the indazole ring. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. For instance, the fluorine atom can enhance the compound’s metabolic stability, while the iodine atom can facilitate cross-coupling reactions . These properties make 6-Fluoro-4-iodo-1H-indazole a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
6-fluoro-4-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVXNXRFDLJOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646409 | |
| Record name | 6-Fluoro-4-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887567-89-7 | |
| Record name | 6-Fluoro-4-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















